N-(3-Methoxyphenyl)Cinnamamide

Description

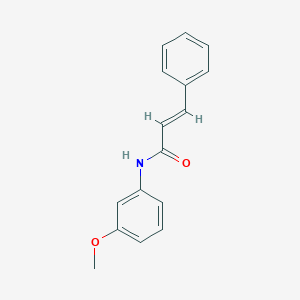

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLFGJNTIRUEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127033-74-3 | |

| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(3-Methoxyphenyl)Cinnamamide" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and known biological activities of N-(3-Methoxyphenyl)Cinnamamide. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Chemical Properties

This compound, with the CAS Number 15116-41-3, is a member of the cinnamamide class of compounds. Cinnamamides are characterized by a core structure featuring a cinnamoyl group linked to an amine via an amide bond.[1] These compounds are subjects of interest in drug discovery due to their diverse biological activities.[2]

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in public literature. The following table summarizes the known and calculated properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [1][3] |

| Molecular Weight | 253.3 g/mol | [1][3] |

| CAS Number | 15116-41-3 | [3][4][5][6] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Disclaimer: The following NMR data are predicted values based on analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.75 | d, J ≈ 15.6 Hz | 1H | Cinnamoyl H-β |

| ~ 7.50-7.60 | m | 2H | Cinnamoyl Ar-H |

| ~ 7.35-7.45 | m | 3H | Cinnamoyl Ar-H |

| ~ 7.30 | t, J ≈ 2.0 Hz | 1H | Methoxyphenyl H-2 |

| ~ 7.20 | t, J ≈ 8.0 Hz | 1H | Methoxyphenyl H-5 |

| ~ 6.90-7.00 | m | 2H | Methoxyphenyl H-4, H-6 |

| ~ 6.55 | d, J ≈ 15.6 Hz | 1H | Cinnamoyl H-α |

| ~ 3.80 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.5 | C=O (Amide) |

| ~ 160.0 | Methoxyphenyl C-3 |

| ~ 142.5 | Cinnamoyl C-β |

| ~ 139.5 | Methoxyphenyl C-1 |

| ~ 134.5 | Cinnamoyl C-ipso |

| ~ 130.0 | Cinnamoyl Ar-C |

| ~ 129.5 | Methoxyphenyl C-5 |

| ~ 129.0 | Cinnamoyl Ar-C |

| ~ 128.0 | Cinnamoyl Ar-C |

| ~ 121.5 | Cinnamoyl C-α |

| ~ 112.5 | Methoxyphenyl C-4 |

| ~ 110.0 | Methoxyphenyl C-6 |

| ~ 105.5 | Methoxyphenyl C-2 |

| ~ 55.5 | -OCH₃ |

Synthesis and Experimental Protocols

This compound is typically synthesized via a nucleophilic acyl substitution reaction. The most common and direct method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

Synthesis Workflow

The logical flow for the laboratory synthesis of this compound is outlined below. It begins with the conversion of cinnamic acid to its more reactive acyl chloride derivative, followed by amidation.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]

- 3. kmpharma.in [kmpharma.in]

- 4. echemi.com [echemi.com]

- 5. (E)-BETA-FARNESENE | CAS#:15116-41-3 | Chemsrc [chemsrc.com]

- 6. CAS:527701-05-9N-(4-Ethylphenyl)-3-(2-methoxyphenyl)acrylamide-毕得医药 [bidepharm.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of N-(3-Methoxyphenyl)Cinnamamide: Methodologies and Theoretical Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous solubility and chemical stability of N-(3-Methoxyphenyl)Cinnamamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols, data presentation frameworks, and relevant biological pathways. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and reliable data for drug discovery and development applications.

Introduction to this compound

This compound is a derivative of cinnamamide, a class of compounds known for a variety of biological activities. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide outlines the standard procedures for characterizing these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. Low aqueous solubility can lead to poor absorption and erratic in vivo performance. Two primary methods are employed to determine the solubility of a compound: the thermodynamic equilibrium solubility method and the kinetic solubility method.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The Shake-Flask method is the gold standard for this determination.

2.1.1. Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][2]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.[1]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration dimethyl sulfoxide (DMSO) stock solution when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[3][4]

2.2.1. Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 or 20 mM).[4]

-

Serial Dilution: The DMSO stock solution is serially diluted and added to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.[3][4]

-

Precipitation Detection: The plate is incubated for a defined period (e.g., 1-2 hours) at a specific temperature.[3] The formation of a precipitate is then detected. This can be done visually or instrumentally by measuring light scattering (nephelometry) or by separating the undissolved material via filtration and quantifying the remaining dissolved compound by UV spectroscopy or LC-MS/MS.[3][5]

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear, tabular format. The following table serves as a template for organizing experimental results.

| Method | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic (Shake-Flask) | Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value |

| Thermodynamic (Shake-Flask) | Simulated Gastric Fluid | 1.2 | 37 | Experimental Value | Calculated Value |

| Thermodynamic (Shake-Flask) | Simulated Intestinal Fluid | 6.8 | 37 | Experimental Value | Calculated Value |

| Kinetic (Nephelometry) | Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value |

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are a key component of this assessment, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8][9]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[8][9]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7][10]

-

Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 10°C increments above the accelerated stability testing temperature).[9]

-

Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.[6]

-

-

Sample Analysis: At specified time points, withdraw samples and quench any ongoing reactions. Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or LC-MS, to separate and quantify the parent compound and any degradation products.[8]

Data Presentation for Stability

The results of forced degradation studies should be summarized in a table that clearly outlines the conditions, outcomes, and the analytical method used.

| Stress Condition | Parameters | Duration | % Degradation of Parent Compound | Number of Degradation Products Detected | Comments/Observations |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 hours | Experimental Value | Experimental Value | e.g., Major degradant at RRT 0.85 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | Experimental Value | Experimental Value | e.g., Rapid degradation observed |

| Oxidation | 3% H₂O₂, RT | 24 hours | Experimental Value | Experimental Value | |

| Thermal (Solid) | 105°C | 72 hours | Experimental Value | Experimental Value | e.g., No significant degradation |

| Thermal (Solution) | 80°C | 72 hours | Experimental Value | Experimental Value | |

| Photostability | ICH Q1B Option 2 | As per guideline | Experimental Value | Experimental Value | e.g., Light sensitive, requires protective packaging |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both thermodynamic and kinetic solubility.

Caption: Workflow for solubility determination.

Nrf2/ARE Signaling Pathway

Cinnamamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key cellular defense mechanism against oxidative stress.[11] The following diagram illustrates this pathway.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. who.int [who.int]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Crystal Structure of Cinnamamide Analogues for Drug Development

A comprehensive analysis of a closely related analogue, N-(3-nitrophenyl)cinnamamide, is presented due to the absence of publicly available crystal structure data for N-(3-Methoxyphenyl)cinnamamide. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its crystallographic parameters, experimental protocols, and molecular geometry, offering valuable insights applicable to the broader class of cinnamamide derivatives.

Introduction

Cinnamamides are a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential anticancer and anti-inflammatory properties, stem from their unique structural features. A thorough understanding of their three-dimensional arrangement at the atomic level, as determined by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This technical guide focuses on the crystal structure analysis of N-(3-nitrophenyl)cinnamamide, a structural analogue of this compound, to provide a foundational understanding of this important class of molecules.

Experimental Protocols

The synthesis and crystal structure determination of N-(3-nitrophenyl)cinnamamide involved a multi-step process, from chemical synthesis to crystallographic analysis. The detailed methodologies are outlined below.

Synthesis of N-(3-nitrophenyl)cinnamamide

The synthesis of N-(3-nitrophenyl)cinnamamide is achieved through the reaction of cinnamoyl chloride with 3-nitroaniline.

Materials:

-

Cinnamoyl chloride

-

3-nitroaniline

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine

Procedure:

-

Cinnamoyl chloride is dissolved in anhydrous THF.

-

An equimolar amount of 3-nitroaniline is added to the solution, followed by an excess of triethylamine to act as a base.

-

The reaction mixture is stirred at room temperature.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield N-(3-nitrophenyl)cinnamamide.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified N-(3-nitrophenyl)cinnamamide in an appropriate solvent.

X-ray Diffraction Analysis

A single crystal of N-(3-nitrophenyl)cinnamamide was mounted on a diffractometer for data collection.

Instrumentation and Software:

-

Diffractometer: Bruker AXS D8 Quest CMOS diffractometer

-

Radiation: MoKα radiation (λ = 0.71073 Å)

-

Temperature: 150 K

-

Data Collection and Reduction Software: SAINT

-

Structure Solution and Refinement Software: ShelXL-2018/3

Data Collection and Refinement:

-

A full sphere of data was collected using ω and φ scans.

-

The collected data were integrated and corrected for absorption effects.

-

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The following diagram illustrates the experimental workflow for the crystal structure analysis of N-(3-nitrophenyl)cinnamamide.

Data Presentation

The crystallographic data and refinement details for N-(3-nitrophenyl)cinnamamide are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂O₃ |

| Formula Weight | 268.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7810(5) |

| b (Å) | 23.0913(15) |

| c (Å) | 8.2079(5) |

| β (°) | 95.38(3) (Value from a similar compound)[1] |

| Volume (ų) | 1282.76(15) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.389 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 560 |

| Crystal Size (mm³) | 0.20 × 0.18 × 0.16 (Value from a similar compound)[1] |

| θ range for data collection (°) | 3.1 to 27.4 (Value from a similar compound)[1] |

| Reflections collected | 10408 (Value from a similar compound)[1] |

| Independent reflections | 2886 [R(int) = 0.051] (Value from a similar compound)[1] |

| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.117 (Value from a similar compound)[1] |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.128 (Value from a similar compound)[1] |

Note: Some values are taken from a closely related structure due to their absence in the primary source for N-(3-nitrophenyl)cinnamamide.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C7-O1 | 1.234(2) | O1-C7-N1 | 123.4(1) |

| C7-N1 | 1.345(2) | O1-C7-C8 | 122.1(1) |

| C8-C9 | 1.332(2) | N1-C7-C8 | 114.5(1) |

| C9-C10 | 1.472(2) | C7-N1-C1 | 127.9(1) |

| N1-C1 | 1.423(2) | C9-C8-C7 | 121.5(1) |

| N2-O2 | 1.223(2) | O2-N2-O3 | 123.2(1) |

| N2-O3 | 1.228(2) | O2-N2-C3 | 118.5(1) |

| N2-C3 | 1.471(2) | O3-N2-C3 | 118.3(1) |

Molecular and Crystal Structure

The molecule of N-(3-nitrophenyl)cinnamamide consists of a cinnamoyl group linked to a 3-nitrophenyl moiety through an amide bond. The molecule is nearly planar.[2] The crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which link the molecules into a two-dimensional network.[1]

The following diagram depicts the key molecular components and their connectivity.

Conclusion

This technical guide provides a detailed crystal structure analysis of N-(3-nitrophenyl)cinnamamide, serving as a valuable proxy for understanding the structural characteristics of this compound and related compounds. The presented data on bond lengths, angles, and crystal packing, along with the detailed experimental protocols, offer a solid foundation for further research in the field of medicinal chemistry. These insights are crucial for the design and development of new cinnamamide-based therapeutic agents with improved efficacy and specificity. Future work should aim to obtain the crystal structure of this compound to allow for a direct comparative analysis.

References

An In-depth Technical Guide on the Biological Activity of N-(3-Methoxyphenyl)Cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] The cinnamamide scaffold is considered a privileged structure in medicinal chemistry due to its potential for diverse biological interactions.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its structural analogs, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and drug development efforts.

Anti-inflammatory Activity

N-arylcinnamamides, including this compound, have been investigated for their potential to modulate inflammatory responses. A key target in inflammation is the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α.

Inhibition of NF-κB Activation

Several N-arylcinnamamide derivatives have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in cellular assays.[1][4] While specific data for the 3-methoxy derivative is part of a broader series, the general findings indicate that modifications on the N-aryl ring influence the anti-inflammatory potency. For instance, compounds with lipophilic and bulky substituents at the C(2,5)′ or C(2,6)′ positions of the anilide core showed enhanced inhibitory effects on NF-κB.[1][4]

Modulation of TNF-α Secretion

In line with their NF-κB inhibitory activity, certain N-arylcinnamamides have been shown to decrease the secretion of the pro-inflammatory cytokine TNF-α.[1][4]

Mechanism of Action

Interestingly, the anti-inflammatory mechanism of N-arylcinnamamides appears to differ from that of corticosteroids like prednisone. Studies have shown that these compounds do not affect the levels of IκBα, an inhibitor of NF-κB, nor do they impact the activity of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB.[1][4] This suggests an alternative mode of action for their anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Derivative | Assay | Concentration (µM) | % Inhibition of NF-κB | Reference |

| Series 1 | (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Activation | 2 | High | [1][4] |

| Series 1 | (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB Activation | 2 | High | [1][4] |

| Series 1 | (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Activation | 2 | High | [1][4] |

Note: Data for the specific this compound was not individually presented in the referenced studies but is part of the broader class of N-arylcinnamamides investigated.

Experimental Protocols

Inhibition of NF-κB Activity Assay:

-

Cell Line: THP-1-Blue™ NF-κB cells.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Treatment: Cells are pre-incubated with the test compounds (e.g., N-arylcinnamamides) at various concentrations.

-

Detection: NF-κB activation is quantified by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter protein under the control of an NF-κB-inducible promoter. The SEAP levels are determined colorimetrically using a spectrophotometer.

-

Reference: Prednisone is often used as a reference anti-inflammatory drug.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed mechanism of NF-κB inhibition by N-arylcinnamamides.

Antioxidant Activity

Substituted N-phenyl cinnamamide derivatives have been designed and synthesized to explore their ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2][5]

Activation of the Nrf2/ARE Pathway

The Nrf2/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and detoxifying enzymes.[5]

N-phenyl cinnamamide derivatives, particularly those with electron-donating groups, have shown potent Nrf2/ARE luciferase activity.[2] For instance, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (compound 1g in the referenced study) exhibited the highest luciferase activity, comparable to the known Nrf2 activator tert-butyl hydroquinone (t-BHQ).[2]

Upregulation of Antioxidant Genes and Glutathione Synthesis

The activation of the Nrf2 pathway by these compounds leads to the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5] The increased expression of GCLC, a rate-limiting enzyme in glutathione (GSH) synthesis, results in elevated intracellular GSH levels, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[3]

Quantitative Data: Nrf2/ARE Activation

| Compound ID | R² Substituent on N-phenyl ring | Nrf2/ARE Luciferase Activity (Fold change vs. control at 10 µM) | Reference |

| 1g | -NMe₂ | 15.6 | [2] |

| 1f | -Cl | 8.85 | [2] |

| 1h | -OMe | 4.1 | [2] |

| 1i | -OEt | 3.34 | [2] |

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay:

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-luciferase).

-

Treatment: Cells are treated with the test compounds at various concentrations for a specified duration (e.g., 24 hours).

-

Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Normalization: Luciferase activity is normalized to the total protein concentration in each sample to account for variations in cell number.

-

Data Analysis: The results are expressed as a fold change in luciferase activity relative to vehicle-treated control cells.

Signaling Pathway: Nrf2 Activation

Caption: Activation of the Nrf2/ARE pathway by N-phenyl cinnamamide derivatives.

Anticancer Activity

Cinnamamide derivatives have been explored for their potential as anticancer agents, with studies demonstrating cytotoxic effects against various cancer cell lines.[6][7][8]

Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. For example, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have shown prominent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[6] Other studies on N-arylcinnamamides have reported cytotoxic activity against P388 leukemia murine cells.[7]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

| N-(o-tolyl)caffeamide | P388 | 0.91 | [7] |

| trans-3-(4-hydroxy-3-methoxyphenyl)acrylate | P388 | 10.79 | [7] |

| N-(o-tolyl)-p-coumaramide | P388 | 16.97 | [7] |

| trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide | P388 | 29.14 | [7] |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | HeLa | 8.49–62.84 | [8] |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | SKOV-3 | 7.87–70.53 | [8] |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | MCF-7 | 11.20–93.46 | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, P388) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

Caption: General workflow for the screening of anticancer activity of cinnamamide derivatives.

Conclusion

This compound and its related derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation (NF-κB), oxidative stress (Nrf2), and cancer cell proliferation highlights their importance as lead compounds for drug discovery. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and develop novel therapeutics based on the cinnamamide scaffold. Future studies should focus on establishing clear structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most potent derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]

- 8. mdpi.com [mdpi.com]

N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)Cinnamamide belongs to the broader class of N-arylcinnamamides, which are synthetic derivatives of cinnamic acid. Cinnamic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The cinnamamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon research conducted on closely related N-arylcinnamamide derivatives. The information presented herein is intended to guide further research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of related N-arylcinnamamide compounds, this compound is predicted to engage with several key cellular pathways implicated in a variety of diseases. The primary therapeutic targets identified are in the areas of antioxidant response, inflammation, and oncology.

Antioxidant and Cytoprotective Effects via Nrf2/ARE Pathway Activation

A significant potential therapeutic target for N-phenyl cinnamamide derivatives is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 activation leads to the transcription of a battery of cytoprotective genes.

Mechanism of Action: N-phenyl cinnamamide derivatives are thought to act as electrophilic inducers of the Nrf2 pathway.[1] The α,β-unsaturated carbonyl moiety of the cinnamamide core can react with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm for degradation.[3] This interaction leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione synthesis.[1][2]

Quantitative Data for N-phenyl Cinnamamide Derivatives:

| Compound ID | Structure | Nrf2/ARE Luciferase Activity (Fold change vs. control at 10 µM) | Cell Line | Reference |

| 1g | (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide | ~15.6 | HepG2 | [1] |

| 1f | (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | Not specified, but dose-dependent increase observed | HepG2 | [1] |

| 1a | N-(4-chlorophenyl)cinnamamide | ~15.3 | HepG2 | [1] |

| 1b | N-(4-(dimethylamino)phenyl)cinnamamide | ~10.3 | HepG2 | [1] |

| 1c | N-(4-methoxyphenyl)cinnamamide | ~7.28 | HepG2 | [1] |

Anti-inflammatory Activity through NF-κB Inhibition

N-arylcinnamamides have demonstrated significant anti-inflammatory potential by attenuating the activation of the nuclear factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Several N-arylcinnamamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation.[4][5] Interestingly, for some of these compounds, the mechanism of NF-κB inhibition does not appear to involve the degradation of IκBα or the activity of MAP kinases (MAPKs), which are components of the canonical NF-κB signaling pathway.[4][6] This suggests that these cinnamamides may act on alternative or downstream targets in the NF-κB cascade. Some derivatives have also been shown to decrease the secretion of the pro-inflammatory cytokine TNF-α.[4][5]

Quantitative Data for N-arylcinnamamide Derivatives:

| Compound | R-group on N-phenyl ring | Inhibition of NF-κB activity | TNF-α Secretion | Cell Line | Reference |

| 17 | 2-chloro-5-(trifluoromethyl) | Comparable to prednisone at 2 µM | - | THP1-Blue™ NF-κB | [4] |

| Various | Di-substituted (e.g., 2,5-dichloro, 2,6-dibromo) | Generally higher than mono-substituted | Decreased | THP1-Blue™ NF-κB | [4][5] |

Anticancer Activity

Derivatives of cinnamamide have shown cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology.[7][8]

Potential Mechanisms of Action: The anticancer activity of cinnamamides may be attributed to their ability to induce apoptosis.[8] The α,β-unsaturated bond in the cinnamamide structure is considered a potential Michael acceptor, which can react with biological nucleophiles and may contribute to their cytotoxic effects.[8] For some derivatives, inhibition of histone deacetylases (HDACs) has been identified as a mechanism of action.[8]

Quantitative Data for Cinnamamide Derivatives:

| Compound Type | Cell Line | IC50 (µg/mL) | Reference |

| N-benzylhydroxycinnamamides (5a) | P388 leukemia | 16.15 | [7] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16c, 16d, 17a, 17d) | HeLa, SKOV-3, MCF-7 | < 10 | [8] |

Neuroprotective Potential

The cinnamamide scaffold has been incorporated into molecules designed for the treatment of neurodegenerative diseases like Alzheimer's disease.[9][10]

Potential Mechanisms of Action: Hybrid molecules containing a cinnamamide moiety have been shown to possess multiple beneficial activities for neuroprotection, including:

-

Antioxidant effects: Scavenging free radicals and reducing oxidative stress-induced neuronal damage.[10][11]

-

Cholinesterase inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which would increase acetylcholine levels in the brain.[10]

-

Anti-amyloid aggregation: Inhibiting the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[10]

-

Biometal chelation: Chelating metal ions that can contribute to oxidative stress and amyloid plaque formation.[10]

Due to the lack of specific data for this compound, quantitative data for neuroprotective effects are not included in this guide.

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration.

-

Results are typically expressed as fold induction over a vehicle-treated control.[1]

-

-

Reference: [1]

MTT Assay for Cell Viability

-

Purpose: To assess the cytotoxicity of the compound.

-

Procedure:

-

Seed cells (e.g., HepG2) in a 96-well plate and incubate overnight.

-

Treat cells with a range of concentrations of the test compound for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[7]

-

-

Reference: [7]

NF-κB Inhibition Assay

-

Cell Line: THP1-Blue™ NF-κB reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

-

Procedure:

-

Differentiate THP-1 monocytes into macrophages using PMA.

-

Pre-treat the cells with the test compound at a non-toxic concentration (e.g., 2 µM).

-

Induce NF-κB activation by stimulating the cells with lipopolysaccharide (LPS).

-

Incubate for a specified period (e.g., 24 hours).

-

Measure SEAP activity in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).

-

The level of SEAP activity is proportional to NF-κB activation.[4]

-

-

Reference: [4]

Visualizations

Caption: Nrf2/ARE Pathway Activation by this compound.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Caption: A Proposed Experimental Workflow for Target Validation.

Conclusion

While comprehensive data specifically for this compound is not yet widely available in the public domain, the existing research on the N-arylcinnamamide class of compounds strongly suggests its potential as a multi-target therapeutic agent. The most promising therapeutic avenues for further investigation appear to be in diseases where oxidative stress and inflammation are key pathological drivers, such as chronic inflammatory diseases, neurodegenerative disorders, and certain types of cancer. The activation of the Nrf2 pathway represents a particularly compelling mechanism of action that warrants deeper exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives to validate these potential therapeutic targets and advance their development as novel drug candidates.

References

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]

- 8. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-(3-Methoxyphenyl)Cinnamamide and its Derivatives: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide and its derivatives represent a class of organic compounds with significant therapeutic potential. The core structure, featuring a cinnamoyl group linked to a methoxy-substituted phenyl ring via an amide bond, serves as a versatile scaffold for the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its analogues. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a summary of quantitative activity data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the action of these compounds.

Introduction

The cinnamamide scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological effects.[1] These compounds have garnered considerable interest in the field of medicinal chemistry due to their diverse activities, which include anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, and anticancer properties.[1][2] The presence of the α,β-unsaturated carbonyl system in the cinnamoyl moiety makes these compounds potential Michael acceptors, a characteristic often associated with the modulation of cellular signaling pathways involved in oxidative stress and inflammation.

This guide focuses specifically on this compound and its derivatives, exploring how substitutions on both the phenyl ring of the cinnamoyl group and the N-phenyl ring influence their biological activity.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through the amidation of a corresponding cinnamic acid derivative. A general and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the appropriate aniline.

General Synthesis Protocol

A common synthetic route involves the reaction of cinnamoyl chloride with 3-methoxyaniline.[3]

Procedure for the Synthesis of this compound:

-

Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to yield cinnamoyl chloride. The reaction is usually carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation Reaction: The freshly prepared cinnamoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), DCM). To this solution, 3-methoxyaniline (m-anisidine) and a base, such as triethylamine (TEA) or pyridine, are added. The base acts as a scavenger for the hydrochloric acid produced during the reaction. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Mechanism of Action

Derivatives of N-phenylcinnamamide have been reported to exhibit a range of biological activities, with a significant focus on their antioxidant and anti-inflammatory properties. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Antioxidant Activity via Nrf2/ARE Pathway Activation

The Nrf2-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as those with an α,β-unsaturated carbonyl moiety, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[5]

Several N-phenylcinnamamide derivatives have been shown to be potent activators of the Nrf2/ARE pathway.[6] The electrophilic nature of the cinnamoyl group is thought to be responsible for this activity.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamamide derivatives are often linked to their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7] Some N-arylcinnamamides have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[7] The mechanism can involve the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, studies on structurally related N-phenylcinnamamide derivatives provide valuable insights into their potential activity. The following table summarizes the Nrf2/ARE luciferase activity of a series of N-phenylcinnamamide derivatives.[6]

| Compound ID | R¹ (on Cinnamoyl Phenyl) | R² (on N-Phenyl) | Nrf2/ARE Luciferase Activity (Fold Induction vs. Control at 10 µM) |

| 1a | H | 4-Cl | 3.57 |

| 1b | H | 4-N(CH₃)₂ | 4.21 |

| 1c | H | 4-OCH₃ | 3.89 |

| 1d | H | 4-OC₂H₅ | 4.02 |

| 1e | H | 4-CN | 3.68 |

| 1f | 3-OH | 4-Cl | 10.2 |

| 1g | 3-OH | 4-N(CH₃)₂ | 15.6 |

| 1h | 3-OH | 4-OCH₃ | 8.95 |

| 1i | 3-OH | 4-OC₂H₅ | 9.23 |

Data extracted from a study on N-phenylcinnamamide derivatives and their Nrf2/ARE agonistic activity.[6]

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the Nrf2 signaling pathway.

Cell Culture:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct are used.

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

-

Seed the ARE-luciferase HepG2 cells into 96-well white, clear-bottom plates at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in the cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tert-butylhydroquinone, tBHQ).

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the luciferase activity to the cell viability, which can be determined in a parallel plate using an MTT or similar assay.

-

Express the results as fold induction relative to the vehicle control.

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential for the development of new therapeutic agents, particularly for diseases associated with oxidative stress and inflammation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their pharmacological profiles.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive SAR. Specifically, the exploration of different substitution patterns on both aromatic rings is warranted. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds beyond the Nrf2 and NF-κB pathways. In vivo studies in relevant animal models of disease are also a critical next step to validate the therapeutic potential of the most promising candidates. This technical guide provides a solid foundation for researchers to advance the study of this compound and its derivatives in the quest for novel and effective therapeutics.

References

- 1. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides | MDPI [mdpi.com]

- 2. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Cinnamamide Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, the amide derivative of cinnamic acid, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a diverse array of natural products and has been extensively utilized as a template for the design and synthesis of novel therapeutic agents. The inherent biological activity of the cinnamoyl moiety, combined with the versatility of the amide linkage for chemical modification, has rendered cinnamamide and its derivatives a subject of intense scientific investigation for decades. This technical guide provides an in-depth exploration of the discovery and history of cinnamamide compounds, detailing key synthetic methodologies, summarizing quantitative biological data, and illustrating their modulation of critical signaling pathways.

Discovery and Historical Perspective

The journey of cinnamamide compounds began with their discovery in natural sources. Early research into the chemical constituents of various plant and microbial species led to the isolation of these fascinating molecules.

Early Isolation from Natural Sources

Cinnamamide and its derivatives have been identified in a variety of natural sources, including plants and microorganisms. One of the notable early discoveries was the isolation of cinnamamide-related compounds from plants of the Piper genus. For instance, piplartine, a cinnamamide-containing natural product, was isolated from the roots of Piper tuberculatum.[3] The parent compound, cinnamamide itself, has been reported as a metabolic product of Streptomyces. These initial discoveries highlighted the presence of this chemical scaffold in nature and spurred further investigation into its biological properties.

A Timeline of Synthetic Advancements

The synthesis of cinnamamide and its derivatives has evolved significantly over the years, moving from classical methods to more efficient and environmentally friendly approaches.

-

Early Methods: The foundational methods for synthesizing cinnamamides involved the reaction of cinnamic acid with an appropriate amine.[4] A common early approach was the conversion of cinnamic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.[5][6] While effective, this method often required harsh conditions and the handling of corrosive reagents.

-

Coupling Reagents: The mid-20th century saw the widespread adoption of peptide coupling reagents for amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) became mainstays in the synthesis of cinnamamides.[4] These reagents facilitated the direct coupling of cinnamic acid with amines under milder conditions.

-

Modern and Greener Approaches: In recent years, there has been a significant push towards the development of more sustainable synthetic methods.

-

Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for amide synthesis. Lipases, for instance, have been successfully employed to catalyze the amidation of cinnamic acid esters with amines, offering high selectivity and mild reaction conditions.[7][8]

-

Photocatalysis: Visible-light-mediated photocatalysis has also been applied to the synthesis of cinnamamides, providing a novel and efficient route to these compounds.[9]

-

Metal- and Additive-Free Conditions: Researchers have also explored the synthesis of cinnamamides under metal- and additive-free conditions, further enhancing the green credentials of these synthetic routes.[2]

-

Key Experimental Protocols

This section provides detailed methodologies for representative syntheses of cinnamamide derivatives, reflecting both classical and modern approaches.

Classical Synthesis of N-substituted Cinnamamides via Acyl Chloride

This protocol describes the synthesis of a generic N-substituted cinnamamide from cinnamic acid.

Step 1: Synthesis of Cinnamoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnamic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude cinnamoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base, such as triethylamine or pyridine (1.2 eq), in the same solvent.

-

Cool the amine solution to 0 °C in an ice bath and add the cinnamoyl chloride solution dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted cinnamamide.

Modern Enzymatic Synthesis of Cinnamamides

This protocol outlines a greener approach to cinnamamide synthesis using a lipase catalyst.

-

To a solution of a cinnamic acid ester (e.g., methyl cinnamate) (1.0 eq) in an organic solvent (e.g., toluene or tert-butanol), add the desired amine (1.5-2.0 eq).

-

Add an immobilized lipase, such as Novozym 435 or Lipozyme TL IM (typically 10-20% by weight of the ester).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

-

Monitor the reaction progress using TLC or high-performance liquid chromatography (HPLC).

-

Once the reaction reaches completion or equilibrium, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting cinnamamide by column chromatography or recrystallization.

Quantitative Biological Activity

Cinnamamide derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the quantitative data reported in the literature.

| Table 1: Antimicrobial Activity of Cinnamamide Derivatives | |||

| Compound | Microorganism | Activity | Reference |

| N-Aryl Cinnamamides | Staphylococcus aureus (MRSA) | MIC: 12.9 - 25.9 µM | |

| Cinnamanilides | Staphylococcus aureus | MIC: 1-8 µg/mL | |

| Synthetic Cinnamides | Candida albicans | MIC: 626.62 µM (for Butyl cinnamate) | [10] |

| Synthetic Cinnamides | Staphylococcus aureus | MIC: 458.15 µM (for 4-isopropylbenzylcinnamide) | [5] |

| Table 2: Anticancer and Anti-inflammatory Activity of Cinnamamide Derivatives | |||

| Compound | Assay/Cell Line | Activity (IC₅₀) | Reference |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Cancer cell lines | < 10 µg/mL | [7] |

| N-Aryl Cinnamamides | THP1-Blue™ NF-κB cells (cytotoxicity) | 6.5 µM (for (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) | [11] |

| Cinnamamide Derivatives | P388 cell lines | Varies (some with binding energy ~ -5 kcal/mol in docking) | [12] |

Modulation of Signaling Pathways

The diverse biological effects of cinnamamide compounds are a consequence of their ability to modulate key intracellular signaling pathways. Below are representations of some of these pathways and the putative points of intervention by cinnamamides.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Cinnamic acid and its derivatives have been shown to inhibit the activation of NF-κB.

Caption: Cinnamamides may inhibit the NF-κB pathway by targeting the IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Cinnamic acid nanoparticles have been shown to down-regulate the ASK1/MAPK signaling pathway.

Caption: Cinnamamides may exert anti-proliferative effects by inhibiting the MAPK cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Its hyperactivity is frequently observed in cancer. Some natural products structurally related to cinnamamides have been shown to modulate this pathway.

Caption: Cinnamamides may inhibit cell growth and survival by targeting the PI3K/Akt pathway.

Conclusion and Future Directions

The cinnamamide scaffold has a rich history, from its origins in natural products to its current status as a versatile platform for the development of new drugs. The evolution of synthetic methodologies has made a wide array of cinnamamide derivatives accessible for biological evaluation. The quantitative data clearly demonstrate their potential as antimicrobial, anticancer, and anti-inflammatory agents. The ability of these compounds to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a mechanistic basis for their observed pharmacological effects.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will enable the design of more potent and selective cinnamamide-based drugs.

-

Mechanism of Action: While the modulation of major signaling pathways has been identified, the precise molecular targets of many cinnamamide derivatives remain to be elucidated.

-

Pharmacokinetics and Drug-likeness: Further optimization of the pharmacokinetic properties of lead cinnamamide compounds is necessary to translate their in vitro potency into in vivo efficacy.

-

Clinical Translation: Promising cinnamamide candidates should be advanced into preclinical and clinical studies to evaluate their therapeutic potential in human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ashdin.com [ashdin.com]

- 6. ashdin.com [ashdin.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of "N-(3-Methoxyphenyl)Cinnamamide" from 3-methoxyaniline

Abstract

This application note details a robust and efficient protocol for the synthesis of N-(3-Methoxyphenyl)Cinnamamide, a key intermediate in the development of pharmaceutical agents. The synthesis is achieved through a Schotten-Baumann reaction, which involves the acylation of 3-methoxyaniline with cinnamoyl chloride. This method is widely applicable in medicinal chemistry and drug discovery for the creation of amide bonds. The protocol provided herein is optimized for high yield and purity, making it suitable for both research and process development applications.

Introduction

N-aryl cinnamamides are a class of organic compounds that have garnered significant interest in the field of drug development due to their diverse biological activities. The target compound, this compound, serves as a crucial building block in the synthesis of various pharmaceutical agents, including the antipsychotic drug Brexpiprazole. The amide linkage is a fundamental functional group in many biologically active molecules, and its efficient formation is a cornerstone of organic synthesis.

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides.[1] This reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, along with expected analytical data for the final product.

Experimental Protocol

Materials:

-

3-Methoxyaniline (≥98%)

-

Cinnamoyl chloride (≥98%)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol, for recrystallization

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (50 mL). Cool the solution to 0-5 °C using an ice bath.

-

Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (2.0 eq) to the stirred solution of 3-methoxyaniline.

-

Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.05 eq) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over 30 minutes, while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as an off-white solid.[2]

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Cinnamoyl chloride is corrosive and lachrymatory; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxyaniline | 1.0 eq | |

| Cinnamoyl chloride | 1.05 eq | |

| Sodium hydroxide | 2.0 eq | |

| Reaction Conditions | ||

| Solvent | Dichloromethane/Water (biphasic) | |

| Temperature | 0-5 °C to Room Temperature | |

| Reaction Time | 2-3 hours | |

| Product | ||

| Product Name | This compound | |

| CAS Number | 127033-74-3 | [2] |

| Molecular Formula | C₁₆H₁₅NO₂ | [3] |

| Molecular Weight | 253.30 g/mol | [3] |

| Appearance | Off-White Solid | [2] |

| Expected Results | ||

| Yield | 85-95% (Typical for similar reactions) | Based on analogous syntheses[4][5] |

| Melting Point | To be determined | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (d, 1H), ~7.5-7.2 (m, 7H), ~6.9 (m, 2H), ~6.6 (d, 1H), ~3.8 (s, 3H) | Inferred from similar structures[4][6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~164, ~160, ~142, ~139, ~134, ~130, ~129, ~128, ~121, ~114, ~110, ~105, ~55 | Inferred from similar structures[4][6] |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H), ~1660 (C=O), ~1600 (C=C), ~1530 (N-H bend) | Inferred from similar structures |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a straightforward chemical transformation. The logical relationship of this synthesis as a key step in the production of the pharmaceutical agent Brexpiprazole is illustrated below.

Caption: Synthetic pathway and application of this compound.

The experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Schotten-Baumann reaction is a reliable and high-yielding method for the preparation of this important pharmaceutical intermediate. The provided experimental details and expected data will be valuable for researchers and scientists in the fields of organic synthesis and drug development. The straightforward nature of the reaction and purification makes this protocol amenable to scaling for larger-scale production.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]

- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Purification of N-(3-Methoxyphenyl)cinnamamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-(3-Methoxyphenyl)cinnamamide, a valuable intermediate in pharmaceutical research. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.

Data Summary

Quantitative data for the purification of cinnamamide derivatives using various techniques are summarized below. While specific data for this compound is limited in publicly available literature, the following table provides representative yields for similar compounds, offering a benchmark for purification efficiency.

| Compound | Purification Method | Solvent System | Yield (%) |

| N-(4-methoxyphenyl)cinnamamide | Column Chromatography | Ethyl Acetate:Hexanes (1:1 to 1:2) | 65%[1] |

| (E)-N-Isopropyl-N-(Isopropylcarbamoyl)-3-(4-Methoxyphenyl)acrylamide | Column Chromatography | Ethyl Acetate | 53%[2] |

| (E)-Benzyl 3-(4-Methoxyphenyl)acrylate | Column Chromatography | Hexane:Ethyl Acetate (3:2) | 87%[2] |

| N-Phenyl cinnamamide | Recrystallization | Ethanol | 78%[3] |

Purification Protocols

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for this compound.

-

Solvent Selection: Based on the polarity of this compound, a mixed solvent system of ethanol and water is a logical starting point. Ethanol is a good "soluble" solvent for many organic compounds, while water acts as an "anti-solvent."

-

Dissolution:

-

Place the crude this compound (e.g., 1 gram) into an Erlenmeyer flask.

-

Add a minimal amount of the more soluble solvent (ethanol) to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

-

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of solid impurities into the final crystals.

-

Inducing Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, cover the flask with a watch glass to slow down the cooling process.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

-

Drying: Dry the purified crystals thoroughly under vacuum or in a desiccator to remove residual solvent.

Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. For N-aryl cinnamamides, silica gel is a common stationary phase, and mixtures of ethyl acetate and hexanes are effective mobile phases.

Protocol: Flash Column Chromatography

This protocol is based on methods used for similar cinnamamide derivatives and should be adapted for this compound.

-

Preparation of the Column:

-

Select a glass column of appropriate size.

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand on top of the plug.

-

-

Packing the Column (Wet Slurry Method):

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., a high percentage of hexanes in an ethyl acetate/hexanes mixture).

-

Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase.

-

-

Loading the Sample:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution:

-

Begin elution with the least polar solvent mixture (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

-

Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A common gradient for cinnamamides is starting from low ethyl acetate concentration and moving towards a 1:1 or 2:1 mixture of ethyl acetate to hexanes.[1]

-

Collect fractions in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography